N,N'-Diphenethyl-terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diphenethyl-terephthalamide is an organic compound with the molecular formula C24H24N2O2. It is a member of the terephthalamide family, characterized by the presence of two phenethyl groups attached to the nitrogen atoms of the terephthalamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diphenethyl-terephthalamide can be synthesized through a condensation reaction between terephthaloyl chloride and phenethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenethyl-terephthalamide can undergo various chemical reactions, including:
Oxidation: The phenethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Phenethyl groups are converted to carboxylic acids.
Reduction: Amide groups are reduced to primary amines.
Substitution: Aromatic rings are functionalized with nitro or halogen groups.
Scientific Research Applications
N,N’-Diphenethyl-terephthalamide has several applications in scientific research:
Polymer Science: It is used as a β-nucleating agent for isotactic polypropylene, enhancing its crystallization and mechanical properties.
Materials Chemistry: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biology and Medicine:
Mechanism of Action
The mechanism by which N,N’-Diphenethyl-terephthalamide exerts its effects is primarily related to its ability to interact with polymer chains. As a β-nucleating agent, it promotes the formation of β-crystals in isotactic polypropylene, which enhances the material’s toughness and thermal stability. The molecular interactions involve hydrogen bonding and π-π stacking between the aromatic rings and the polymer chains .
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenylterephthalamide: Similar structure but with phenyl groups instead of phenethyl groups.
N,N’-Dibutylterephthalamide: Contains butyl groups instead of phenethyl groups.
N,N’-Dimethylterephthalamide: Contains methyl groups instead of phenethyl groups.
Uniqueness
N,N’-Diphenethyl-terephthalamide is unique due to the presence of phenethyl groups, which provide specific steric and electronic properties that influence its reactivity and interactions with other molecules. This makes it particularly effective as a β-nucleating agent in polymer science .
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-N,4-N-bis(2-phenylethyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H24N2O2/c27-23(25-17-15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)24(28)26-18-16-20-9-5-2-6-10-20/h1-14H,15-18H2,(H,25,27)(H,26,28) |
InChI Key |
VWAFRDYPCCQYFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.